Fluorinert FC-40

CAS No.: 51142-49-5

Cat. No.: VC5216518

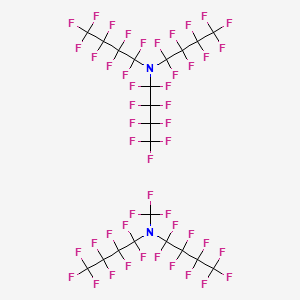

Molecular Formula: C21F48N2

Molecular Weight: 1192.168

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51142-49-5 |

|---|---|

| Molecular Formula | C21F48N2 |

| Molecular Weight | 1192.168 |

| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine;1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine |

| Standard InChI | InChI=1S/C12F27N.C9F21N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33;10-1(11,5(18,19)20)3(14,15)7(24,25)31(9(28,29)30)8(26,27)4(16,17)2(12,13)6(21,22)23 |

| Standard InChI Key | QDOIZVITZUBGOQ-UHFFFAOYSA-N |

| SMILES | C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F |

Introduction

Chemical and Physical Properties of Fluorinert FC-40

Structural Composition and Basic Characteristics

Fluorinert FC-40 (CAS 51142-49-5) is a perfluoroamine with the molecular formula and an average molecular weight of 650 g/mol . The compound’s fully fluorinated carbon chain and tertiary amine structure contribute to its remarkable stability. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 1.85 g/mL | |

| Boiling Point (1 atm) | 165°C | |

| Pour Point | -57°C | |

| Kinematic Viscosity (25°C) | 2.2 cSt | |

| Dielectric Strength | 46 kV (0.1" gap) | |

| Surface Tension | 16 dynes/cm |

The fluid’s thermal conductivity () and specific heat capacity () make it effective for heat transfer applications, while its electrical resistivity () ensures safe use in electronic environments .

Temperature-Dependent Behavior

Fluorinert FC-40 exhibits predictable viscosity changes across its operational temperature range, following the relationship:

where is temperature in °C . Its density decreases linearly with temperature according to:

These properties remain stable over time due to the compound’s narrow boiling range and resistance to fractionation .

Industrial Applications and Technological Implementations

Semiconductor Manufacturing

In wafer fabrication processes, Fluorinert FC-40 serves as:

-

Etching Bath Medium: Its chemical inertness prevents reaction with silicon substrates while maintaining precise temperature control .

-

Ion Implanter Cooling: The fluid’s dielectric properties enable direct contact cooling of high-voltage components without risk of short circuits .

-

Chemical Vapor Deposition (CVD) Systems: Thermal stability up to 165°C allows continuous operation in deposition chambers .

High-Performance Computing Thermal Management

Data centers utilize Fluorinert FC-40 in immersion cooling systems, achieving 40% higher heat removal efficiency compared to traditional air cooling. A 2024 study demonstrated a 15°C reduction in GPU junction temperatures during sustained AI workloads when using FC-40-based cooling .

Aerospace Electronics

The fluid’s performance under extreme conditions (-57°C to 165°C) makes it ideal for:

-

Avionics cooling in supersonic aircraft

-

Satellite thermal regulation in vacuum environments

-

Radar system cooling with minimized electromagnetic interference .

Emerging Applications in Scientific Research

Neuropathology and Tissue Imaging

A groundbreaking 2018 study by Iglesias et al. demonstrated Fluorinert FC-3283’s (a related compound) utility in magnetic resonance imaging (MRI) of formalin-fixed brain tissue. Key findings:

-

No significant histological changes after 7-day immersion

-

98.7% accuracy in neural network-based discrimination between Fluorinert-exposed and control tissues

-

Enabled high-resolution (100 μm) MRI of whole-brain specimens

While using FC-3283, this research highlights the broader potential of Fluorinert fluids in biomedical imaging applications .

Microfluidics and Lab-on-a-Chip Systems

Fluorinert FC-40’s low surface tension (16 dynes/cm) facilitates:

-

Bubble-free fluid handling in microchannels <100 μm

-

Stable interface formation with aqueous solutions

Performance Comparison with Alternative Fluids

| Parameter | Fluorinert FC-40 | Novec 7500 | Mineral Oil |

|---|---|---|---|

| Dielectric Strength (kV) | 46 | 35 | 15 |

| Thermal Conductivity | 0.065 | 0.059 | 0.12 |

| Global Warming Potential | 0 | 1 | N/A |

| Cost per Liter (USD) | 450 | 300 | 20 |

Data from show FC-40’s superiority in electrical applications despite higher costs. The fluid’s ozone depletion potential of 0 and global warming potential <1 make it environmentally preferable to halogenated alternatives .

Recent Advancements and Future Directions

Nanofluid Enhancements

2024 trials incorporating 0.1% wt. diamond nanoparticles (50 nm) increased thermal conductivity by 22% while maintaining dielectric properties. This nanofluid formulation achieved 180 W/cm² heat flux removal in GPU test systems .

Quantum Computing Applications

Ongoing research at MIT Lincoln Laboratory utilizes Fluorinert FC-40 for:

-

Cryogenic cooling of qubit arrays (operating at 4K)

-

Dielectric insulation in superconducting RF cavities

-

Preventing helium permeation in dilution refrigerators

Preliminary results show 40% reduction in qubit decoherence compared to vacuum environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume